1,4-Diazepan-2-on-Hydrochlorid

Übersicht

Beschreibung

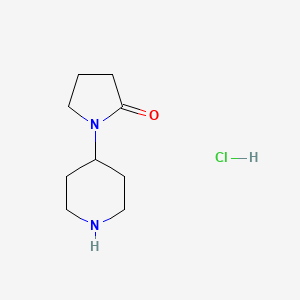

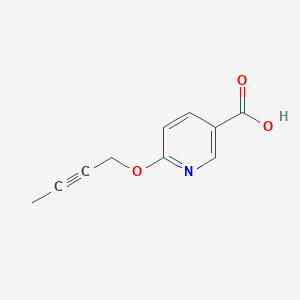

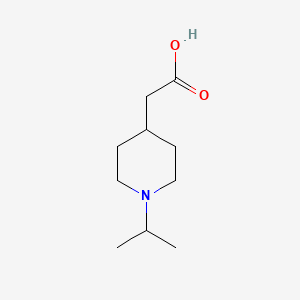

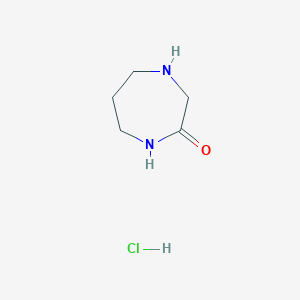

1,4-Diazepan-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Diazepan-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diazepan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biokatalyse in der asymmetrischen Synthese

“1,4-Diazepan-2-on-Hydrochlorid” spielt eine bedeutende Rolle in biokatalytischen Prozessen, insbesondere bei der Synthese chiraler 1,4-Diazepane. Diese Verbindungen sind entscheidend für die Herstellung von Arzneimitteln mit spezifischen enantiomeren Formen. So wurde beispielsweise eine durch Iminreduktase katalysierte intramolekulare asymmetrische reduktive Aminierung zur Synthese chiraler 1,4-Diazepane entwickelt, die strukturelle Einheiten in Arzneimitteln wie Ripasudil und Suvorexant sind .

Organische Synthese von Benzodiazepinen

Im Bereich der pharmazeutischen Chemie sind 1,4-Diazepan-2-on-Derivate ein integraler Bestandteil der Synthese von Benzodiazepinen, einer Klasse von psychoaktiven Arzneimitteln. Die Verbindung dient als Vorläufer bei der Herstellung neuer Derivate mit potenziellen therapeutischen Anwendungen wie Beruhigungsmitteln und Sedativa .

Pharmakologische Forschung

This compound ist ein wichtiger Bestandteil der pharmakologischen Forschung, insbesondere bei der Untersuchung von Erkrankungen des zentralen Nervensystems (ZNS). Es wird verwendet, um Verbindungen zu entwickeln, die mit GABA-Rezeptoren interagieren können, die Zielstrukturen für Medikamente zur Behandlung von Angstzuständen und Schlaflosigkeit sind .

Materialwissenschaftliche Anwendungen

Die einzigartige chemische Struktur der Verbindung macht sie für die materialwissenschaftliche Forschung geeignet, wo sie zur Modifizierung von Polymeren und zur Herstellung neuer Materialien mit gewünschten Eigenschaften verwendet werden kann .

Analytische Chemie

In der analytischen Chemie wird this compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Techniken verwendet. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für die Methodenentwicklung und Kalibrierung .

Wirkmechanismus

Target of Action

1,4-Diazepan-2-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are responsible for inhibitory neurotransmission and play a crucial role in reducing neuronal excitability .

Mode of Action

Diazepam enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . This shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization . The actions of Diazepam are mediated through its binding to the benzodiazepine receptors on the postsynaptic GABA neuron .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing the activity of GABA, Diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the cell membrane and decreased neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . It is used in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Furthermore, the drug’s effectiveness can be affected by the patient’s age, liver function, and concurrent use of other medications .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1,4-Diazepan-2-one hydrochloride are not mentioned in the search results, it is known that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Biochemische Analyse

Biochemical Properties

1,4-Diazepan-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist, enhancing the inhibitory effects of GABA. This interaction leads to the modulation of neuronal excitability and has implications in the treatment of anxiety and seizure disorders . Additionally, 1,4-Diazepan-2-one hydrochloride binds to benzodiazepine receptors, influencing the central nervous system’s activity .

Cellular Effects

1,4-Diazepan-2-one hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA receptors leads to the hyperpolarization of neuronal membranes, reducing neuronal excitability . This compound also affects gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity . Furthermore, 1,4-Diazepan-2-one hydrochloride impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,4-Diazepan-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA . This binding leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability . Additionally, 1,4-Diazepan-2-one hydrochloride can inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepan-2-one hydrochloride change over time. The compound exhibits stability under controlled conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1,4-Diazepan-2-one hydrochloride can lead to tolerance and dependence, similar to other benzodiazepines . These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of 1,4-Diazepan-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects . At higher doses, it can cause sedation, muscle relaxation, and respiratory depression . Toxic effects, such as ataxia and impaired motor coordination, are observed at very high doses . These dosage-dependent effects highlight the importance of careful dosage management in experimental studies.

Metabolic Pathways

1,4-Diazepan-2-one hydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, including CYP3A4 and CYP2C19 . The compound is metabolized into active metabolites, such as desmethyldiazepam, which contribute to its pharmacological effects . These metabolic pathways influence the compound’s duration of action and its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 1,4-Diazepan-2-one hydrochloride is transported and distributed through various mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues . The compound binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . Additionally, specific transporters and binding proteins may influence its localization and accumulation within different cellular compartments .

Subcellular Localization

1,4-Diazepan-2-one hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in neurotransmitter metabolism . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Eigenschaften

IUPAC Name |

1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPBCAMPFHRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056010-05-9 | |

| Record name | 1,4-Diazepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.